molecular formula C12H16FNO B3136395 (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol CAS No. 415954-30-2

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B3136395
CAS No.: 415954-30-2
M. Wt: 209.26 g/mol
InChI Key: COTCEDSHEHERBD-UHFFFAOYSA-N
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Description

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, which is further connected to a methanol group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to various biological effects. The pyrrolidine ring provides structural stability and contributes to the compound’s overall activity .

Comparison with Similar Compounds

(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol can be compared with similar compounds such as:

    (1-(2-Fluorobenzyl)pyrrolidin-3-yl)methanol: This compound has a similar structure but with the fluorobenzyl group attached at a different position on the pyrrolidine ring.

    (1-(4-Fluorobenzyl)pyrrolidin-2-yl)methanol: Another similar compound with the fluorobenzyl group attached at the para position.

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEDSHEHERBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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